4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a synthetic compound belonging to the class of benzoic acid derivatives. It plays a significant role in scientific research, particularly in the field of medicinal chemistry, as a key structural component in the development of novel therapeutic agents. Notably, it serves as a building block for the synthesis of repaglinide, a drug used in the treatment of type 2 diabetes. [ [] https://www.semanticscholar.org/paper/84481f4f9469597ff90a1355f58de4e5d981571f ]
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid is a chemical compound with the molecular formula CHFNOS and a molecular weight of 287.31 g/mol. This compound is characterized by the presence of a fluorine atom, a piperidine sulfonyl group, and a benzoic acid moiety. It is identified by its CAS number 311785-51-0 and is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting specific biological pathways .
The compound can be synthesized through various chemical reactions involving starting materials such as fluorinated benzoic acids and piperidine derivatives. Its synthesis and characterization have been documented in several scientific studies and patent applications, highlighting its relevance in drug development .
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid belongs to the class of sulfonyl-containing aromatic compounds. It is classified as an organic compound due to its carbon-based structure, and it is also categorized under sulfonamides due to the presence of the sulfonyl functional group.
The synthesis of 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid typically involves multi-step synthetic pathways that include the following:
The reaction conditions usually require careful control of temperature and pH, along with the use of solvents that can facilitate the reaction while minimizing side products. For instance, reactions may be conducted in dimethylformamide or dichloromethane at elevated temperatures .
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid can participate in various chemical reactions, including:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity while minimizing degradation or unwanted side reactions .
The mechanism of action for compounds like 4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid typically involves interactions at specific biological targets, such as enzymes or receptors relevant in disease pathways.
Research indicates that such compounds are often designed to target specific enzymes involved in metabolic processes or signal transduction pathways, contributing to their therapeutic potential .
Relevant data regarding these properties are essential for understanding how this compound behaves under various conditions and its suitability for different applications .
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid finds applications primarily in:
The synthesis of 4-fluoro-3-(piperidine-1-sulfonyl)-benzoic acid (CAS 311785-51-0) employs a convergent strategy involving sulfonamide bond formation between a halogenated benzoic acid precursor and piperidine. The core route comprises two sequential steps: (1) Sulfonation: 4-Fluoro-3-sulfonyl chloride benzoic acid is prepared via chlorosulfonation of 4-fluorobenzoic acid using chlorosulfonic acid. This step requires precise temperature control (0–5°C) to minimize polysubstitution [9]. (2) Nucleophilic substitution: The sulfonyl chloride intermediate reacts with piperidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), typically with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl. The reaction proceeds at 25–40°C for 6–12 hours, yielding the target compound after aqueous workup and crystallization [5] [9].
Alternative routes include Pd-catalyzed coupling for introducing the sulfonyl group, though this is less common due to cost and complexity. Microwave-assisted synthesis reduces reaction times by 40–60% but is limited by scalability [4]. Key challenges include the moisture sensitivity of sulfonyl chloride intermediates and epimerization risks at elevated temperatures.
Table 1: Comparative Analysis of Synthetic Routes
Method | Conditions | Yield (%) | Purity (HPLC, %) | Key Advantages |
---|---|---|---|---|
Classical sulfonation | DCM, 0–5°C, TEA, 12 h | 72–78 | >98 | Scalability, low catalyst cost |
Microwave-assisted | THF, 100°C, 30 min, DIPEA | 85 | 97 | Rapid reaction, reduced byproducts |
Pd-catalyzed coupling | Toluene, Pd(OAc)₂, 80°C, 8 h | 65 | 95 | Tolerance to sensitive functional groups |
The piperidine-sulfonyl moiety acts as a versatile synthon for diversification due to its dual functionality: (1) The sulfonyl group (–SO₂–) serves as a rigid linker that electronically activates the benzoic acid core for nucleophilic addition or esterification, and (2) the piperidine nitrogen enables N-alkylation, acylation, or salt formation to generate analogs. For example, N-alkylated derivatives are synthesized via reductive amination or alkyl halide coupling under mild conditions (25–50°C, K₂CO₃) [4] [9]. This modularity is critical for drug discovery, as evidenced by NKCC1 inhibitors like ARN23746, where the piperidine-sulfonyl group enhances blood-brain barrier penetration [3].
Conformational analysis reveals that the piperidine ring adopts a chair configuration, positioning the N-hydrogen for optimal hydrogen bonding with biological targets like GABA receptors. Substituents at the piperidine 4-position minimally distort the benzoic acid plane, preserving pharmacophore geometry [4].
Key intermediates include 4-fluoro-3-(chlorosulfonyl)-benzoic acid (CAS not provided), characterized by FT-IR (S=O stretch at 1370 cm⁻¹, C=O at 1680 cm⁻¹) and ¹⁹F NMR (−110 ppm vs. CFCl₃) [9]. Major byproducts arise from:
Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/0.1% H₃PO₄ gradient), with the target compound eluting at 8.5 min. Quantitation of residual solvents (e.g., DCM, THF) follows ICH Q3C guidelines using GC-MS headspace analysis [7].
Table 3: Characterization Data for Target Compound and Byproducts
Compound | ¹H NMR (400 MHz, DMSO-d₆) | LC-MS (m/z) | HPLC Retention (min) |
---|---|---|---|
4-Fluoro-3-(piperidine-1-sulfonyl)-benzoic acid | δ 8.15 (d, 1H), 7.85 (m, 2H), 3.15 (t, 4H), 1.55 (m, 6H) | 288 [M+H]⁺ | 8.5 |
4-Fluoro-3-sulfonic acid benzoic acid | δ 8.20 (d, 1H), 7.95 (m, 2H) | 219 [M−H]⁻ | 2.1 |
N-Methyl-piperidine sulfonyl derivative | δ 3.25 (s, 3H), 2.95 (t, 4H) | 302 [M+H]⁺ | 9.8 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: